molecular formula C11H5BrClNO2 B3041612 6-Bromo-8-chloro-3-cyano-4-methylcoumarin CAS No. 331821-04-6

6-Bromo-8-chloro-3-cyano-4-methylcoumarin

Cat. No.: B3041612
CAS No.: 331821-04-6
M. Wt: 298.52 g/mol
InChI Key: MXUUEWIHAROHII-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-3-cyano-4-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . The compound this compound is particularly notable for its potential use in the synthesis of methine dyes and bioactive compounds .

Preparation Methods

The synthesis of 6-Bromo-8-chloro-3-cyano-4-methylcoumarin can be achieved through the reaction of 5′-bromo-2′-hydroxyacetophenone with malononitrile in the presence of iodine under microwave or thermal conditions . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

6-Bromo-8-chloro-3-cyano-4-methylcoumarin undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-3-cyano-4-methylcoumarin involves its interaction with various molecular targets and pathways. The cyano group (C≡N) present in the compound can participate in various chemical reactions, leading to the formation of bioactive derivatives. These derivatives can interact with enzymes, receptors, and other biological molecules, exerting their effects through specific pathways .

Comparison with Similar Compounds

6-Bromo-8-chloro-3-cyano-4-methylcoumarin can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-8-chloro-4-methyl-2-oxochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrClNO2/c1-5-7-2-6(12)3-9(13)10(7)16-11(15)8(5)4-14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUUEWIHAROHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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